2-(1-Piperazinyl)pyrimidine
Overview
Description
2-(1-Piperazinyl)pyrimidine is an organic compound with the molecular formula C8H12N4. It is a derivative of piperazine and pyrimidine, and it is known for its significant role in various chemical and pharmaceutical applications. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Piperazinyl)pyrimidine can be synthesized through a nucleophilic substitution reaction between piperazine and 2-chloropyrimidine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{Piperazine} + \text{2-Chloropyrimidine} \rightarrow \text{this compound} ]
The reaction conditions may vary, but a common method involves heating the mixture at 60-65°C for about an hour, followed by cooling and extraction with chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperazinyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: As seen in its synthesis, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution Reactions: It can undergo further substitution reactions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like 2-chloropyrimidine and piperazine are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with different halogenated pyrimidines can yield various substituted piperazines .
Scientific Research Applications
2-(1-Piperazinyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is a metabolite of buspirone, an anxiolytic drug, and is studied for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Piperazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. These interactions influence neurotransmitter release and receptor activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridyl)piperazine
- 1-(4-Pyridyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-Methylpiperazine
Uniqueness
2-(1-Piperazinyl)pyrimidine is unique due to its specific interaction with both α2-adrenergic and 5-HT1A receptors, which distinguishes it from other piperazine derivatives. Its dual activity makes it a valuable compound in pharmacological research and drug development .
Properties
IUPAC Name |
2-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864967 | |
Record name | 2-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20980-22-7, 125523-53-7 | |
Record name | 1-(2-Pyrimidinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Pyrimidinyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kampirone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperazin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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